molecular formula C8H12F2OS B2513060 1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one CAS No. 1820618-56-1

1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one

Cat. No.: B2513060
CAS No.: 1820618-56-1
M. Wt: 194.24
InChI Key: HOTDCUGTHUBFST-UHFFFAOYSA-N
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Description

1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one is a chemical compound with the molecular formula C8H12F2OS and a molecular weight of 194.24 g/mol . It is also known by its IUPAC name, S-[(2,2-difluorocyclopentyl)methyl] ethanethioate . This compound is characterized by the presence of a difluorocyclopentyl group attached to a sulfanyl ethanone moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one typically involves the reaction of 2,2-difluorocyclopentylmethyl bromide with ethanethiol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The difluorocyclopentyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially modulating their activity. Additionally, the carbonyl group can participate in hydrogen bonding and other interactions with biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one is unique due to its specific combination of a difluorocyclopentyl group and a sulfanyl ethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

S-[(2,2-difluorocyclopentyl)methyl] ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2OS/c1-6(11)12-5-7-3-2-4-8(7,9)10/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTDCUGTHUBFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1CCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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